1-(Benzyloxy)-3,5-difluorobenzene

Description

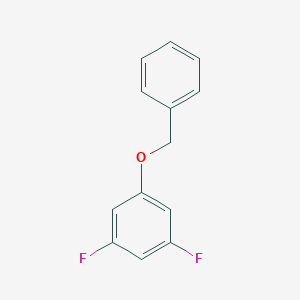

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMGHKJUCZTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471364 | |

| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176175-97-6 | |

| Record name | 1-(benzyloxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene

Introduction: The Significance of 1-(Benzyloxy)-3,5-difluorobenzene in Modern Drug Discovery

This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the versatile benzyl protecting group, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The difluorinated phenyl ring is a common motif in a variety of bioactive compounds, including enzyme inhibitors and receptor modulators, where the fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach: The Williamson Ether Synthesis

The most direct and widely adopted method for the preparation of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 3,5-difluorophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.[1]

The choice of the Williamson ether synthesis is underpinned by its reliability, high potential yield, and the ready availability of the starting materials. The reaction proceeds via an SN2 mechanism, which necessitates careful consideration of the steric hindrance around the reacting centers to avoid competing elimination reactions.[2] Fortunately, the use of a primary halide, benzyl bromide, ensures that the SN2 pathway is highly favored.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis can be delineated into two primary stages:

-

Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 3,5-difluorophenol, generating the more nucleophilic 3,5-difluorophenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion then undergoes an SN2 reaction with benzyl bromide, displacing the bromide ion and forming the C-O ether bond.

Figure 1: Synthesis pathway for this compound.

Experimental Protocol

This protocol is an adapted procedure based on established Williamson ether synthesis methodologies for similar phenolic substrates.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3,5-Difluorophenol | 130.09 | 1.30 g | 10.0 mmol | 1.0 |

| Benzyl Bromide | 171.03 | 1.88 g (1.3 mL) | 11.0 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |

| Acetone (anhydrous) | - | 50 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Hexane | - | As needed | - | - |

| Brine (saturated NaCl solution) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenol (1.30 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via a syringe.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with vigorous stirring for 6-8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 3,5-difluorophenol spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and the difluorophenyl protons. The five protons of the benzyl group's phenyl ring will appear as a multiplet in the aromatic region (typically around 7.3-7.5 ppm). The benzylic methylene protons (-CH₂-) will present as a singlet at approximately 5.0-5.2 ppm. The protons on the 3,5-difluorophenyl ring will exhibit a more complex splitting pattern due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The benzylic carbon will be found around 70-72 ppm. The carbons of the benzyl phenyl ring will appear in the 127-137 ppm range. The carbons of the difluorinated ring will show characteristic C-F coupling constants.

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (benzylic CH₂) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O-C stretch (asymmetric) |

| 1100-1000 | C-F stretch |

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₁₃H₁₀F₂O), the expected molecular ion peak [M]⁺ would be at m/z = 220.07.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3,5-Difluorophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[4]

-

Benzyl Bromide: A lachrymator and is corrosive. Causes severe skin burns and eye damage. It is also a suspected carcinogen.[5]

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The comprehensive characterization of the final product is crucial to ensure its purity and structural integrity for subsequent synthetic transformations.

References

- Process for preparing 1-bromo-3,5-difluorobenzene.

-

1-(Benzyloxy)-2,4-difluorobenzene. PubChem. (URL: [Link])

-

Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

-

Williamson ether synthesis. Wikipedia. (URL: [Link])

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. (URL: [Link])

-

1-Bromo-3,5-difluorobenzene - SpectraBase. (URL: [Link])

-

Experiment 06 Williamson Ether Synthesis. (URL: [Link])

-

11.8: Williamson Ether Synthesis. Chemistry LibreTexts. (URL: [Link])

-

One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Beilstein Journals. (URL: [Link])

-

CHEM 2212L Experiment 5 - Williamson Ether Synthesis. YouTube. (URL: [Link])

-

Benzene, 1-chloro-3,5-difluoro-. PubChem. (URL: [Link])

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

1H NMR spectra (5 in ppm, coupling constants, in Hertz, are given in.... ResearchGate. (URL: [Link])

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace. (URL: [Link])

-

1,3,5-Trifluorobenzene. NIST WebBook. (URL: [Link])

-

FTIR and Raman spectra of 2,4-difluorobenzonitrile…. Asian Journal of Physics. (URL: [Link])

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. (URL: [Link])

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (URL: [Link])

-

1-Bromo-3,5-difluorobenzene - SpectraBase. (URL: [Link])

-

1-Bromo-3,5-difluorobenzene. NIST WebBook. (URL: [Link])

-

CID 159732874. PubChem. (URL: [Link])

Sources

physical and chemical properties of 1-(Benzyloxy)-3,5-difluorobenzene

An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene

Abstract

This compound is a fluorinated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic versatility of the benzyl ether moiety, make it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its potential applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Nomenclature and Chemical Structure

-

IUPAC Name: this compound

-

CAS Number: 176175-97-6[1]

-

Molecular Formula: C₁₃H₁₀F₂O

-

Molecular Weight: 220.22 g/mol

-

Synonyms: Benzyl 3,5-difluorophenyl ether

The structure of this compound consists of a 3,5-difluorophenol core linked to a benzyl group via an ether bond.

Physical Properties

Quantitative experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes its calculated molecular weight and provides placeholders for key physical constants that would require experimental determination.

| Property | Value | Notes |

| Molecular Weight | 220.22 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid/solid | Predicted based on similar compounds |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Density | Data not available | Requires experimental determination |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) | Predicted based on structure |

Spectroscopic Properties

The following are predicted spectroscopic characteristics based on the molecule's structure.

-

¹H NMR:

-

δ ~7.2-7.4 ppm (m, 5H): Protons on the phenyl ring of the benzyl group.

-

δ ~6.6-6.8 ppm (m, 3H): Protons on the 3,5-difluorophenyl ring. The proton at C2 will appear as a triplet of triplets, and the protons at C4 and C6 will be a doublet of doublets.

-

δ ~5.1 ppm (s, 2H): Benzylic methylene protons (-CH₂-).

-

-

¹³C NMR:

-

Expected to show 8 distinct signals: 4 for the difluorinated aromatic ring (with C-F coupling), 4 for the benzyl group (3 aromatic, 1 benzylic).

-

δ ~164 ppm (dd, JCF ≈ 245 Hz, 12 Hz): C3 and C5 carbons attached to fluorine.

-

δ ~160 ppm (t, JCF ≈ 15 Hz): C1 carbon attached to the ether oxygen.

-

δ ~136 ppm: Quaternary carbon of the benzyl group.

-

δ ~127-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~102 ppm (dd): C4 and C6 carbons of the difluorophenyl ring.

-

δ ~98 ppm (t, JCF ≈ 25 Hz): C2 carbon of the difluorophenyl ring.

-

δ ~71 ppm: Benzylic carbon (-CH₂-).

-

-

¹⁹F NMR:

-

A single signal is expected in the typical range for aryl fluorides, as the two fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy:

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2920 cm⁻¹: Aliphatic C-H stretch (benzylic).

-

~1600-1620 cm⁻¹: Aromatic C=C bending.

-

~1250-1300 cm⁻¹: Aryl C-F stretch (strong).

-

~1230 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric): Aryl-Alkyl C-O ether stretch.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 220.07.

-

Major Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), m/z = 129 ([M-C₇H₇O]⁺).

-

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three key structural components: the difluorinated aromatic ring, the ether linkage, and the benzyl group.

-

Difluorinated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. Any substitution would be directed to the ortho and para positions relative to the activating benzyloxy group, although the deactivating effect of the fluorine atoms makes such reactions challenging.

-

Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions (e.g., HBr, HI).

-

Benzyl Group: The benzyl group is a versatile protecting group for the phenolic hydroxyl. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-O bond to yield 3,5-difluorophenol and toluene. This deprotection strategy is orthogonal to many other protecting groups, which is a significant advantage in multi-step synthesis.

Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis .[2][3][4][5][6] This reaction involves the Sₙ2 displacement of a halide by an alkoxide. In this case, 3,5-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with benzyl bromide.

Detailed Experimental Protocol

Materials:

-

3,5-Difluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (or DMF) to make a ~0.5 M solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structure is highly relevant to modern drug discovery. The difluorobenzyl and benzyloxyphenyl motifs are recognized as important pharmacophores.

-

Intermediate for Kinase Inhibitors: The 3,5-difluorobenzyl group is a key structural component in various kinase inhibitors. For example, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-benzamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology.[7] this compound can serve as a precursor to introduce this valuable moiety.

-

Scaffold for CNS-Active Agents: A (3-fluoro)benzyloxyphenyl pharmacophore has been identified as a structural unit that effectively promotes the slow inactivation of voltage-gated sodium channels.[8] This mechanism is a key target for the development of novel anticonvulsant and neuroprotective agents. The 3,5-difluoro substitution pattern on the benzyloxy ring could be explored to fine-tune the electronic and conformational properties of such modulators.

-

Agrochemical Synthesis: Fluorinated aromatic compounds are widely used in the agrochemical industry to produce herbicides and insecticides with enhanced efficacy and metabolic stability.[9] The title compound represents a useful starting material for the synthesis of new agrochemicals.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, it should be handled with the standard precautions for new or uncharacterized chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

- Quick Company. (n.d.).

- Moldb. (n.d.). 1-(Benzyloxy)-3,5-dibromobenzene | 128924-01-6.

-

PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]

- Fisher Scientific. (2010).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Cole-Parmer. (n.d.).

-

PubMed Central. (n.d.). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (2025).

-

Organic Syntheses Procedure. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

- Supporting Inform

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- Fisher Scientific. (2012).

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. This compound [176175-97-6] | King-Pharm [king-pharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. francis-press.com [francis-press.com]

- 6. jk-sci.com [jk-sci.com]

- 7. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 8. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

1-(Benzyloxy)-3,5-difluorobenzene CAS number 176175-97-6

An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene (CAS: 176175-97-6)

Abstract

This compound is a fluorinated aromatic ether that serves as a crucial building block in modern synthetic chemistry. Its structural motif, featuring a difluorinated phenyl ring protected by a benzyl group, is of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for introducing the 3,5-difluorophenol moiety into more complex structures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, characterization data, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical & Structural Data

A foundational understanding of a chemical intermediate begins with its physical and structural properties. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 176175-97-6 | [1][2] |

| Molecular Formula | C₁₃H₁₀F₂O | [1] |

| Molecular Weight | 220.22 g/mol | [3] |

| Appearance | Typically a colorless to light yellow liquid or low-melting solid. | General chemical properties |

| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)F)F | |

| InChI Key | SUJMBSRZMAZPOY-UHFFFAOYSA-N | [3] |

| Purity | Commercially available up to >95% | [2] |

Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction offers high yields and operational simplicity.

Mechanistic Rationale

The synthesis involves the reaction of a phenoxide ion with an alkyl halide. In this specific case, 3,5-difluorophenol serves as the phenol component, and benzyl bromide (or chloride) is the alkylating agent. The reaction proceeds in two conceptual steps:

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 3,5-difluorophenol.[4] This generates the highly nucleophilic 3,5-difluorophenoxide anion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step Sₙ2 displacement of the bromide leaving group forms the desired ether linkage.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenol (1.0 eq.).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) and a suitable volume of dry DMF to create a stirrable slurry.

-

Alkylation: While stirring at room temperature, add benzyl bromide (1.05-1.1 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.

| Technique | Expected Observations |

| ¹H NMR | - ~7.3-7.5 ppm: Multiplet, 5H (protons of the benzyl ring).- ~6.5-6.7 ppm: Multiplet, 3H (protons of the difluorophenyl ring).- ~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons). |

| ¹³C NMR | - ~164 ppm: Triplet (due to C-F coupling), C-F carbons.- ~159 ppm: Singlet, C-O carbon.- ~127-136 ppm: Multiple signals for the aromatic carbons of the benzyl ring.- ~98-102 ppm: Signals for the other carbons of the difluorophenyl ring.- ~71 ppm: Signal for the benzylic -CH₂- carbon. |

| ¹⁹F NMR | A single resonance is expected as the two fluorine atoms are chemically equivalent. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ = 221.08 or [M+Na]⁺ = 243.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₃H₁₀F₂O. |

Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a protected precursor to the 3,5-difluorophenol moiety.

Deprotection via Hydrogenolysis

The benzyl ether is a robust protecting group that can be readily cleaved under standard hydrogenolysis conditions. This unmasks the phenol, making it available for subsequent reactions.

-

Protocol: The benzylic ether is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). The reaction is typically complete within a few hours at room temperature, yielding 3,5-difluorophenol and toluene as the byproduct.[4][5]

Role as a Synthetic Intermediate

The molecule serves as a stable intermediate to introduce the 3,5-difluorophenoxy group into a target molecule, often in multi-step syntheses where a free phenol would interfere with other reagents.

Caption: Synthetic utility showing the deprotection of the benzyl group.

Applications in Drug Discovery & Materials Science

The 3,5-difluorophenyl group is a privileged scaffold in medicinal chemistry. The two fluorine atoms are bioisosteres of hydrogen but introduce significant changes:

-

Metabolic Stability: The C-F bond is exceptionally strong, blocking sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic proton, influencing its ionization state and hydrogen bonding capability.[6]

-

Binding Interactions: Fluorine can participate in favorable orthogonal dipole-dipole or multipolar interactions with protein backbones, enhancing binding affinity.

While specific applications of this compound are often proprietary, the utility of the core it provides is evident in numerous patents for kinase inhibitors and other therapeutic agents where a 3,5-difluorobenzyl or 3,5-difluorophenoxy group is a key component.[7]

Safety & Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

General Hazards: Expected to cause skin, eye, and respiratory tract irritation. It is a combustible liquid.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10]

References

- Google Patents.Process for preparing 1-bromo-3,5-difluorobenzene.

-

Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Online] Available at: [Link]

-

PubChem. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Dodecamethylpentasiloxane. [Online] Available at: [Link]

- Google Patents.Synthesis process of 3, 5-difluorophenol.

-

PubMed Central. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. [Online] Available at: [Link]

-

SpectraBase. 1-Bromo-3,5-difluorobenzene. [Online] Available at: [Link]

-

American Chemical Society. Supporting Information. [Online] Available at: [Link]

-

ResearchGate. Electrospray ionization mass spectrum of 3,5-dibenzyloxy benzyl. [Online] Available at: [Link]

-

ChemSrc. this compound CAS 176175-97-6. [Online] Available at: [Link]

-

American Chemical Society. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Online] Available at: [Link]

- Google Patents.Mandelic acid derivatives.

- Google Patents.Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

-

PubChem. 3,5-Difluorophenol | C6H4F2O | CID 75928. [Online] Available at: [Link]

-

Farnell. SAFETY DATA SHEET. [Online] Available at: [Link]

-

NIST WebBook. Benzene, 1,4-difluoro-. [Online] Available at: [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Online] Available at: [Link]

- Google Patents.Preparation method of 3, 5-difluorophenol.

-

IndiaMART. 1 3 Difluorobenzene Manufacturers in India. [Online] Available at: [Link]

- Google Patents.Process for preparing 1,3-difluorobenzene.

Sources

- 1. This compound [176175-97-6] | King-Pharm [king-pharm.com]

- 2. 4-Amino-6-chloro-benzene-1,3-disulfonyl dichloride Supplier in Mumbai, 4-Amino-6-chloro-benzene-1,3-disulfonyl dichloride Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluorophenol 99 2713-34-0 [sigmaaldrich.com]

- 5. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 8. carlroth.com [carlroth.com]

- 9. farnell.com [farnell.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-3,5-difluorobenzene

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. It underpins any effort in drug design, materials science, and synthetic chemistry. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 1-(benzyloxy)-3,5-difluorobenzene, a compound featuring key structural motifs relevant to medicinal chemistry—a fluorinated aromatic system and a benzyl ether linkage. We will move beyond a simple recitation of data, focusing instead on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The logic behind the experimental choices and the interpretation of the resulting data will be detailed, offering a self-validating workflow for researchers tasked with characterizing novel chemical entities.

Initial Assessment: Molecular Formula and Unsaturation

Before any spectroscopic analysis, a foundational understanding of the molecule's elemental composition is paramount. For this compound, the molecular formula is C₁₃H₁₀F₂O .

This formula allows for the calculation of the Index of Hydrogen Deficiency (IHD), a critical first step that reveals the total number of rings and/or multiple bonds within the structure.

-

IHD Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 13 - (10/2) - (2/2) + (0/2) + 1 = 13 - 5 - 1 + 1 = 8

An IHD of 8 is highly indicative of a structure containing two aromatic rings. A benzene ring accounts for an IHD of 4 (one ring and three double bonds). Therefore, an IHD of 8 strongly suggests the presence of two such ring systems, which aligns with the proposed "benzyloxy" and "difluorobenzene" components of the name.

The Definitive Tool: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For a fluorinated compound, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential.[1][2][3] The large chemical shift dispersion and the through-bond J-coupling involving the ¹⁹F nucleus provide a rich dataset for analysis.[1]

Proton (¹H) NMR Spectroscopy: Mapping the H-Framework

The ¹H NMR spectrum provides the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

-

Benzylic Protons (H-7) : A sharp singlet is predicted around δ 5.1 ppm . Its integration corresponds to 2H. The singlet nature arises because there are no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent ether oxygen.

-

Phenyl Ring Protons (H-9, H-10, H-11) : These five protons on the monosubstituted benzyl ring will appear in the aromatic region, typically between δ 7.3-7.5 ppm . They will exhibit complex splitting patterns due to ortho, meta, and para couplings, integrating to 5H.

-

Difluorophenyl Ring Protons (H-2, H-4, H-6) :

-

H-2/H-6 : These two chemically equivalent protons are ortho to the benzyloxy group and meta to each other. They are expected to appear as a multiplet (specifically, a doublet of triplets) around δ 6.6-6.8 ppm . The splitting arises from coupling to the H-4 proton (JHH) and the two equivalent fluorine atoms at positions 3 and 5 (JHF).

-

H-4 : This single proton is para to the benzyloxy group and is situated between the two fluorine atoms. It is anticipated to be the most upfield of the aromatic protons, appearing as a triplet of triplets around δ 6.5-6.7 ppm . This pattern results from coupling to the two H-2/H-6 protons and the two C-3/C-5 fluorine atoms.

-

Carbon (¹³C) NMR Spectroscopy: The Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum, particularly when coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals all unique carbon environments. For this molecule, the key feature is the splitting of carbon signals by fluorine, which provides definitive evidence of C-F bonds and their proximity to other carbons.[3]

-

DEPT-135 Analysis : This experiment is crucial for differentiating carbon types. It would show a negative signal for the CH₂ group (C-7) and positive signals for all CH carbons (C-2, C-4, C-6, C-9, C-10, C-11). Quaternary carbons (C-1, C-3, C-5, C-8) would be absent.

-

Predicted ¹³C Signals :

-

C-7 (CH₂) : ~δ 71 ppm.

-

Phenyl Ring (C-8 to C-13) : Four signals expected between δ 127-136 ppm.

-

Difluorophenyl Ring (C-1 to C-6) : These signals are distinguished by their large coupling constants with fluorine.

-

C-3/C-5 : The carbons directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and appear as a doublet around δ 163 ppm.

-

C-1 : The carbon attached to the oxygen will show a smaller two-bond coupling (²JCF) and appear as a triplet around δ 160 ppm.

-

C-2/C-6 : These carbons will also show a two-bond coupling (²JCF) and appear as a triplet around δ 102 ppm.

-

C-4 : This carbon will exhibit a three-bond coupling (³JCF) and appear as a triplet around δ 98 ppm.

-

-

Fluorine (¹⁹F) NMR Spectroscopy: The Fluorine Spy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[1]

-

Symmetry and Chemical Shift : Due to the molecule's symmetry, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.

-

Splitting Pattern : This signal will be split by the neighboring protons. It will be coupled to the two ortho protons (H-2, H-6) and the one para proton (H-4). This would likely result in a triplet, as the ortho coupling is typically dominant.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the fragments identified in 1D spectra into a final, unambiguous structure.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, it would definitively link the proton signal at ~5.1 ppm to the carbon signal at ~71 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the overall connectivity between the benzyloxy and difluorobenzene moieties. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

H-7 to C-1 : A correlation between the benzylic protons and the oxygen-bearing carbon of the difluorophenyl ring is the "smoking gun" evidence for the ether linkage.

-

H-7 to C-8 : This correlation connects the benzylic protons to the ipso-carbon of the phenyl ring.

-

H-2/H-6 to C-4 and C-1 : These correlations confirm the proton positions on the difluorophenyl ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[4]

-

Molecular Ion (M⁺) : High-Resolution Mass Spectrometry (HRMS) is the gold standard. It would provide an exact mass measurement for the molecular ion.

-

Calculated Exact Mass for C₁₃H₁₀F₂O : 220.0699

-

An experimental value matching this to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

-

-

Key Fragmentation Pathways : Electron Ionization (EI) would induce characteristic fragmentation.

-

m/z 91 : The most prominent peak in the spectrum is expected to be the tropylium ion (C₇H₇⁺), formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation. This is a hallmark of benzyl ethers.

-

m/z 129 : This fragment corresponds to the difluorophenoxy cation [M - C₇H₇]⁺, resulting from the loss of the benzyl group.

-

m/z 77 : The presence of a phenyl ring is often indicated by the phenyl cation (C₆H₅⁺) at m/z 77.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6][7]

-

Aromatic C-H Stretch : A band or series of bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[5][6]

-

Aliphatic C-H Stretch : Bands corresponding to the benzylic CH₂ group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]

-

Aromatic C=C Bending : A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.[5][7]

-

Aryl-Alkyl Ether C-O-C Stretch : A strong, characteristic absorption is expected in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-F Stretch : A very strong absorption band in the 1100-1350 cm⁻¹ region confirms the presence of carbon-fluorine bonds. This may overlap with the C-O stretch but its intensity is often a key indicator.

Data Summary and Visualization

A systematic presentation of data is crucial for clear communication and validation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | H-7 (CH₂) | ~5.1 | s (singlet) | - |

| H-9,10,11 (Ph) | ~7.3 - 7.5 | m (multiplet) | H-H | |

| H-2, H-6 | ~6.6 - 6.8 | dt (doublet of triplets) | ³JHH, ⁴JHF | |

| H-4 | ~6.5 - 6.7 | tt (triplet of triplets) | ³JHH, ³JHF | |

| ¹³C | C-7 (CH₂) | ~71 | CH₂ | - |

| C-9,10,11,12,13 | ~127-129 | CH | - | |

| C-8 | ~136 | C (Quaternary) | - | |

| C-3, C-5 | ~163 | C (Quaternary) | ¹JCF (~250 Hz) | |

| C-1 | ~160 | C (Quaternary) | ²JCF | |

| C-2, C-6 | ~102 | CH | ²JCF | |

| C-4 | ~98 | CH | ³JCF | |

| ¹⁹F | F-3, F-5 | Varies | t (triplet) | ⁴JFH |

Table 2: Key IR and MS Data

| Technique | Feature | Predicted Value/Observation | Significance |

| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ | Presence of aromatic rings |

| C-O-C Stretch | ~1250 cm⁻¹ (strong) | Confirms ether linkage | |

| C-F Stretch | ~1100-1350 cm⁻¹ (strong) | Confirms C-F bonds | |

| MS (HRMS) | [M]⁺ | m/z = 220.0699 | Confirms molecular formula C₁₃H₁₀F₂O |

| MS (EI) | Base Peak | m/z = 91 | Tropylium ion; indicates benzyl group |

| Key Fragment | m/z = 129 | [M - C₇H₇]⁺; loss of benzyl group |

Visualizations

Figure 1: Numbered structure of this compound.

Figure 2: Workflow for structure elucidation.

Figure 3: Key HMBC correlations confirming the ether linkage.

Conclusion

The structure of this compound is confirmed through a logical and synergistic application of modern spectroscopic techniques. While each method provides valuable pieces of the puzzle—functional groups from IR, molecular weight from MS, and the proton framework from ¹H NMR—it is the integration of advanced, multinuclear 2D NMR experiments that provides the unequivocal proof of connectivity. The HMBC correlation between the benzylic protons (H-7) and the ether-linked aromatic carbon (C-1) serves as the lynchpin, definitively connecting the two major fragments of the molecule. This guide illustrates a robust, self-validating methodology that can be confidently applied to the structural characterization of other novel fluorinated compounds in a research and development setting.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]

-

Kaderli, M., & Dumez, J. N. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

starting materials for 1-(Benzyloxy)-3,5-difluorobenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene: Starting Materials and Core Methodologies

Introduction

This compound is a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. Its structural motif is often incorporated into pharmacologically active molecules and advanced polymers. The strategic placement of the difluorophenyl group can enhance metabolic stability, modulate electronic properties, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols suitable for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis and Key Synthetic Strategy

The most logical and widely adopted approach for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction forms an ether by coupling an alkoxide with an alkyl halide. A retrosynthetic analysis reveals the two primary starting materials: 3,5-difluorophenol and a suitable benzyl halide.

Caption: Retrosynthetic approach for this compound.

This strategy is predicated on the nucleophilic attack of the 3,5-difluorophenoxide ion on the electrophilic benzylic carbon of the benzyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The efficiency of this synthesis is contingent upon the purity of the starting materials and the careful control of reaction conditions.

Selection and Synthesis of Starting Materials

3,5-Difluorophenol

3,5-Difluorophenol is the cornerstone of this synthesis. Its availability and purity are critical for achieving high yields of the desired product.

Properties of 3,5-Difluorophenol:

| Property | Value | Reference |

| CAS Number | 2713-34-0 | [4] |

| Molecular Formula | C₆H₄F₂O | [4] |

| Molecular Weight | 130.09 g/mol | [4] |

| Appearance | Off-white crystalline solid | [5] |

| Melting Point | 54-57 °C |

Synthesis of 3,5-Difluorophenol: While commercially available, understanding its synthesis is crucial for specialized applications or large-scale production. A common laboratory and industrial method involves the hydrolysis of 1-bromo-3,5-difluorobenzene.[5] An alternative route starts from 3,5-difluoroaniline, which undergoes diazotization followed by hydrolysis.[5] However, this method can present safety challenges associated with diazonium intermediates.[5]

A more recent approach involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, followed by oxidation to the phenol.[6]

Caption: Common synthetic pathways to 3,5-difluorophenol.

Benzyl Halide

The choice of benzyl halide affects the reaction rate and yield. Benzyl bromide is generally preferred over benzyl chloride due to the better leaving group ability of the bromide ion, which accelerates the SN2 reaction.

Properties of Benzyl Bromide:

| Property | Value | Reference |

| CAS Number | 141776-91-2 (for 3,5-difluorobenzyl bromide) | [7] |

| Molecular Formula | C₇H₅BrF₂ (for 3,5-difluorobenzyl bromide) | [7] |

| Molecular Weight | 207.02 g/mol (for 3,5-difluorobenzyl bromide) | [7] |

| Appearance | Clear liquid | [7] |

| Boiling Point | 65 °C @ 4.5 mmHg | [7] |

| Sensitivity | Lachrymatory | [7] |

Core Synthesis Protocol: Williamson Ether Synthesis

This section details the step-by-step procedure for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3,5-difluorophenol, forming the more nucleophilic 3,5-difluorophenoxide.

-

Nucleophilic Substitution (SN2): The phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,5-Difluorophenol (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask. The volume should be sufficient to create a stirrable slurry.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.05 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.

-

Causality and Experimental Choices

-

Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[8][9]

-

Solvent Choice: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. DMF is often used for less reactive substrates due to its higher boiling point.

-

Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the more valuable 3,5-difluorophenol. A larger excess of the base is used to drive the initial deprotonation to completion.

-

Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a reasonable reaction time.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and versatile method. The success of this synthesis hinges on the quality of the starting materials, particularly 3,5-difluorophenol, and the adherence to a well-designed experimental protocol. By understanding the underlying SN2 mechanism and the rationale for the choice of reagents and conditions, researchers can reliably produce this valuable compound for applications in drug discovery and materials science.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.). Retrieved from [Link]

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents. (n.d.).

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

-

Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). Retrieved from [Link]

- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem. (n.d.). Retrieved from [Link]

-

Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes - American Chemical Society. (2025, December 21). Retrieved from [Link]

-

Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). Retrieved from [Link]

-

CID 159732874 | C12H6Cl2F4 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(benzyloxy)-3,5-difluorobenzene, a fluorinated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, physicochemical and spectroscopic properties, and its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Chemical Identity

This compound is an organic compound featuring a difluorinated phenyl ring linked to a benzyl group through an ether bond. This unique combination of a flexible benzyloxy moiety and the electron-withdrawing fluorine atoms imparts specific properties that are highly valuable in the design of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₂O | |

| Molecular Weight | 220.21 g/mol | |

| CAS Number | 176175-97-6 | |

| IUPAC Name | 1,3-difluoro-5-(phenylmethoxy)benzene |

Strategic Synthesis: The Williamson Etherification Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 3,5-difluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the target ether.

The rationale for this synthetic choice lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds best with primary alkyl halides like benzyl bromide, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Difluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic ethers of this molecular weight. |

| Boiling Point | > 200 °C | Similar aromatic ethers have high boiling points. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The hydrophobic aromatic rings dominate the polarity of the ether and fluorine atoms. |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons of both rings.

-

Benzylic Protons (-CH₂-): A singlet around δ 5.0-5.2 ppm.

-

Phenyl Protons (of benzyl group): A multiplet in the region of δ 7.3-7.5 ppm, integrating to 5 protons.

-

Difluorophenyl Protons: The three protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. One proton will be a triplet of triplets, and the other two will be a doublet of triplets, likely in the δ 6.5-6.8 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons, with the latter showing coupling to fluorine.

-

Benzylic Carbon (-CH₂-): A signal around δ 70-72 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz), and other carbons in the difluorinated ring will show smaller two- and three-bond couplings.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) |

| 1600-1450 | Aromatic C=C Ring Stretch |

| ~1250 | Aryl-O-C Asymmetric Stretch |

| ~1150-1050 | C-F Stretch |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns would include the loss of the benzyl group (m/z 91, tropylium ion) and the formation of a difluorophenoxy cation (m/z 129).

Applications in Research and Drug Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 3,5-difluorophenyl motif is a common feature in many biologically active compounds.

Furthermore, the benzyloxy group is a recognized pharmacophore in its own right, present in various approved drugs and clinical candidates. For instance, the benzyloxyphenyl moiety has been identified as a structural unit that can promote the slow inactivation of sodium channels, a mechanism relevant to the action of certain anticonvulsant drugs.

Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds in various therapeutic areas, including:

-

Neuroscience: As a building block for novel ion channel modulators and central nervous system (CNS) agents.

-

Oncology: For the development of kinase inhibitors and other anti-cancer agents where the difluorophenyl group can enhance binding to the target protein.

-

Agrochemicals: The difluorinated aromatic core is also found in various modern pesticides and herbicides.

Safety and Handling

This compound is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Williamson ether reaction is straightforward, and its unique combination of a benzyloxy group and a difluorinated aromatic ring provides a valuable platform for the design of novel molecules with enhanced biological and physical properties. This guide provides a solid foundation for researchers and scientists working with this versatile compound.

References

-

Indagoo Research Chemicals. (2025, November 10). 1-Benzyloxy-3.5-difluorobenzene Safety Data Sheet. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-2,4-difluorobenzene. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

ChemWhat. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

-

Patsnap. (2021, May 11). Preparation method of 3, 5-difluorophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Benzyloxy)-4-(2-fluorovinyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

NIST WebBook. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,3,5-trimethoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1-benzyloxy-3,5-diformyl-4-hydroxy-. Retrieved from [Link]

A Spectroscopic Guide to 1-(Benzyloxy)-3,5-difluorobenzene: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 1-(benzyloxy)-3,5-difluorobenzene (CAS No. 176175-97-6). Designed for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental principles and supported by data from analogous structures to ensure a robust and scientifically valid framework for analysis.

Introduction and Molecular Structure

This compound is a fluorinated aromatic ether. Such compounds are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule before its use in further applications.

The structural features of this compound dictate its spectroscopic signature. The molecule possesses a plane of symmetry through the C1-O bond and bisecting the C4 position. This symmetry simplifies the aromatic region of its NMR spectra, rendering the two fluorine atoms, as well as the C2/C6 and C3/C5 positions, chemically equivalent.

Figure 2: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the C-F, C-O, and aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both benzene rings. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the benzylic -CH₂- group. |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

| ~1300-1200 | Strong | Aryl-O Stretch (Asymmetric) | A strong, characteristic absorption for aryl-alkyl ethers. [1] |

| ~1150-1050 | Strong | C-F Stretch | The highly polar C-F bond gives rise to a strong absorption in this region. |

| ~1050-1000 | Strong | Alkyl-O Stretch (Symmetric) | Symmetric C-O-C stretch of the benzyl ether moiety. [1]|

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation patterns, which aids in structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Rationale |

|---|---|---|

| 220 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₃H₁₀F₂O. |

| 91 | [C₇H₇]⁺ | Base Peak. Tropylium cation, formed by the characteristic cleavage of the benzyl C-O bond. This is a highly stable fragment and is diagnostic for benzyl ethers. |

| 129 | [M - C₇H₇]⁺ | Fragment corresponding to the difluorophenoxy cation, resulting from the loss of the benzyl group. |

| 65 | [C₅H₅]⁺ | Common fragment resulting from the loss of acetylene (C₂H₂) from the tropylium ion. |

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, split mode (e.g., 50:1 split ratio).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to known patterns for benzyl ethers.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the molecule's symmetry and the strong influence of fluorine-carbon coupling. The ¹⁹F NMR provides a simple, unambiguous signal confirming the equivalence of the two fluorine atoms. IR spectroscopy validates the presence of key functional groups, particularly the aryl-alkyl ether and C-F bonds. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the tropylium ion. The protocols and interpretations provided in this guide serve as a robust framework for the quality control and characterization of this important fluorinated building block.

References

-

Chemistry LibreTexts. Spectroscopy of Ethers. (2024-09-30). Available at: [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017-05-01). Available at: [Link]

-

PubChem. Benzyl Phenyl Ether. National Institutes of Health. Available at: [Link]

-

SpectraBase. 1-Bromo-3,5-difluorobenzene. John Wiley & Sons, Inc. Available at: [Link]

-

PubChem. 3,5-Difluorophenol. National Institutes of Health. Available at: [Link]

-

MassBank. benzyl ethyl ether. Mass Spectrometry Society of Japan. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-3,5-difluorobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

1-(Benzyloxy)-3,5-difluorobenzene (CAS No. 176175-97-6) is a specialized aromatic ether that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique molecular architecture, which combines a benzyl ether protecting group with a difluorinated phenyl ring, makes it a valuable synthon for creating complex molecules with enhanced pharmacological properties.